![molecular formula C17H19ClN2O3S2 B3413069 N-(3-chlorophenyl)-2-(1-(thiophen-2-ylsulfonyl)piperidin-2-yl)acetamide CAS No. 941956-46-3](/img/structure/B3413069.png)
N-(3-chlorophenyl)-2-(1-(thiophen-2-ylsulfonyl)piperidin-2-yl)acetamide
Übersicht
Beschreibung
N-(3-chlorophenyl)-2-(1-(thiophen-2-ylsulfonyl)piperidin-2-yl)acetamide, commonly known as CTAP, is a potent and selective antagonist of the mu-opioid receptor. It is a synthetic compound that has been extensively studied for its potential use in the treatment of opioid addiction.
Wirkmechanismus
CTAP acts as a competitive antagonist of the mu-opioid receptor, blocking the binding of endogenous opioid peptides and exogenous opioids such as morphine. By blocking the mu-opioid receptor, CTAP reduces the rewarding effects of opioids and may help to prevent the development of opioid addiction.
Biochemical and Physiological Effects:
CTAP has been shown to have a number of biochemical and physiological effects. It has been shown to reduce the reinforcing effects of opioids in animal models, and to reduce the symptoms of opioid withdrawal. CTAP has also been shown to have analgesic effects in animal models, although its efficacy as a pain reliever in humans has not been extensively studied.
Vorteile Und Einschränkungen Für Laborexperimente
CTAP has several advantages as a pharmacological tool for studying opioid receptors. It is highly selective for the mu-opioid receptor, and does not interact significantly with other opioid receptors or neurotransmitter systems. CTAP is also relatively stable and easy to handle in the laboratory.
However, there are also limitations to the use of CTAP in laboratory experiments. Its potency and selectivity may vary depending on the experimental conditions, and it may not accurately reflect the effects of endogenous opioids in the body. Additionally, the synthesis of CTAP is complex and requires specialized equipment and expertise.
Zukünftige Richtungen
There are several potential future directions for research on CTAP. One area of interest is the development of more potent and selective mu-opioid receptor antagonists, which could have greater therapeutic potential for the treatment of opioid addiction. Another area of interest is the investigation of the role of the mu-opioid receptor in pain management and other physiological processes, which could lead to the development of new treatments for a variety of conditions.
Conclusion:
In conclusion, CTAP is a synthetic compound that has been extensively studied for its potential use as a pharmacological tool in the study of opioid receptors. It acts as a selective antagonist of the mu-opioid receptor, blocking the binding of opioids and reducing their rewarding effects. CTAP has several advantages as a laboratory tool, but also has limitations that must be considered. There are several potential future directions for research on CTAP, including the development of more potent and selective mu-opioid receptor antagonists and investigations into the role of the mu-opioid receptor in pain management and other physiological processes.
Wissenschaftliche Forschungsanwendungen
CTAP has been extensively studied for its potential use as a pharmacological tool in the study of opioid receptors. It has been used to investigate the role of the mu-opioid receptor in opioid addiction, pain management, and other physiological processes. CTAP has also been studied for its potential use as a therapeutic agent in the treatment of opioid addiction.
Eigenschaften
IUPAC Name |
N-(3-chlorophenyl)-2-(1-thiophen-2-ylsulfonylpiperidin-2-yl)acetamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19ClN2O3S2/c18-13-5-3-6-14(11-13)19-16(21)12-15-7-1-2-9-20(15)25(22,23)17-8-4-10-24-17/h3-6,8,10-11,15H,1-2,7,9,12H2,(H,19,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YBPCMBSYYLIGFH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C(C1)CC(=O)NC2=CC(=CC=C2)Cl)S(=O)(=O)C3=CC=CS3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19ClN2O3S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-chlorophenyl)-2-(1-(thiophen-2-ylsulfonyl)piperidin-2-yl)acetamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.